Balanced Lipophilicity (XLogP3 = 0.2) vs. Carboxamide and Diethyl Analogs: Implications for ADME Profile
The target compound exhibits an XLogP3 of 0.2, placing it in the optimal range for oral bioavailability according to Lipinski's Rule of 5 (XLogP3 < 5). The corresponding 4-carboxamide analog (CAS 1050886-35-5) is significantly more polar (XLogP3 = -0.4), while the 5,6-diethyl analog (CAS 1394042-01-3) is substantially more lipophilic (XLogP3 = 1.1) [1][2]. The N-methylated analog 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide (CAS 114698-30-5) has an XLogP3 of 0.4, slightly higher than the target [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 (PubChem computed) |
| Comparator Or Baseline | Carboxamide analog (XLogP3 = -0.4); 5,6-diethyl analog (XLogP3 = 1.1); 2,5,6-trimethyl analog (XLogP3 = 0.4); parent pyridazine-4-carbothioamide (XLogP3 = -0.4) |
| Quantified Difference | Δ XLogP3 vs. carboxamide: +0.6; vs. diethyl: -0.9; vs. N-methyl: -0.2; vs. parent: +0.6 |
| Conditions | XLogP3-AA algorithm, PubChem release 2019.06.18 |
Why This Matters
The 5,6-dimethyl-4-carbothioamide substitution yields a lipophilicity midpoint between the highly polar carboxamide and the overly lipophilic diethyl analog, offering a superior balance of solubility and membrane permeability for cell-based assays.
- [1] PubChem. 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide. Computed Properties: XLogP3-AA = 0.2. PubChem CID 25524429. View Source
- [2] PubChem. 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxamide. Computed Properties: XLogP3-AA = -0.4. PubChem CID 28819682. 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide. Computed Properties: XLogP3-AA = 1.1. PubChem CID 71756130. View Source
- [3] PubChem. 2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide. Computed Properties: XLogP3-AA = 0.4. PubChem CID 25610486. View Source
